4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile
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Overview
Description
4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile is an organic compound with the molecular formula C10H18N2 It is characterized by a cyclohexane ring substituted with an ethylamino group and a carbonitrile group
Preparation Methods
The synthesis of 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with ethylamine, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in various chemical reactions, altering the compound’s activity. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile can be compared with similar compounds such as:
Cyclohexane-1-carbonitrile: Lacks the ethylamino group, resulting in different chemical properties and reactivity.
4-[(Methylamino)methyl]cyclohexane-1-carbonitrile: Similar structure but with a methylamino group instead of an ethylamino group, leading to variations in biological activity and chemical behavior.
Cyclohexane-1-carboxylic acid derivatives: These compounds have a carboxylic acid group instead of a nitrile group, affecting their chemical reactivity and applications
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-(ethylaminomethyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h9-10,12H,2-6,8H2,1H3 |
InChI Key |
WSVHNVYADIEHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCC(CC1)C#N |
Origin of Product |
United States |
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